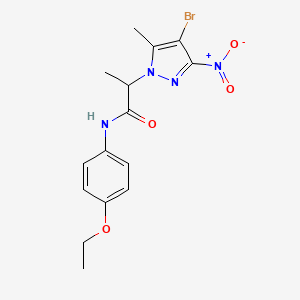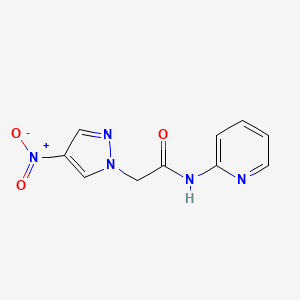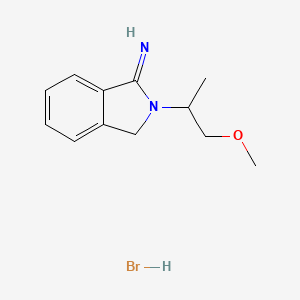![molecular formula C23H23N5O2 B4216761 5-methyl-N-(2-methylphenyl)-7-[2-(prop-2-en-1-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4216761.png)
5-methyl-N-(2-methylphenyl)-7-[2-(prop-2-en-1-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
描述
5-methyl-N-(2-methylphenyl)-7-[2-(prop-2-en-1-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes an allyloxyphenyl group, a methylphenyl group, and a triazolopyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-methylphenyl)-7-[2-(prop-2-en-1-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common synthetic route starts with the preparation of the appropriate methyl ketone, followed by a series of reactions to introduce the allyloxyphenyl and methylphenyl groups. The key steps in the synthesis include:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of a suitable precursor to form the triazolopyrimidine ring system.
Introduction of the Allyloxyphenyl Group: This is achieved through an allylation reaction, where an allyl group is introduced to the phenyl ring.
Attachment of the Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
5-methyl-N-(2-methylphenyl)-7-[2-(prop-2-en-1-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules. It can be used as a building block for the development of new materials and catalysts.
Biology: The compound has shown promise in biological studies, particularly in the context of enzyme inhibition and receptor binding. It may serve as a lead compound for the development of new drugs.
Medicine: Due to its potential biological activity, the compound is being investigated for its therapeutic applications. It may have potential as an anticancer agent, antimicrobial agent, or in the treatment of other diseases.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials, coatings, and polymers.
作用机制
The mechanism of action of 5-methyl-N-(2-methylphenyl)-7-[2-(prop-2-en-1-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: The compound can bind to and inhibit the activity of specific enzymes, thereby modulating biochemical pathways.
Receptor Binding: The compound may interact with cellular receptors, leading to changes in cell signaling and function.
Apoptosis Induction: The compound may induce programmed cell death (apoptosis) in certain cell types, which is particularly relevant in the context of cancer treatment.
相似化合物的比较
Similar Compounds
Similar compounds to 5-methyl-N-(2-methylphenyl)-7-[2-(prop-2-en-1-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and enzyme inhibition properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a CDK2 inhibitor and anticancer agent.
2-Methylpyrazolo[1,5-a]pyrimidine:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the allyloxyphenyl and methylphenyl groups, which confer distinct chemical and biological properties. These features may enhance its binding affinity to molecular targets, improve its stability, and provide unique reactivity compared to other similar compounds.
属性
IUPAC Name |
5-methyl-N-(2-methylphenyl)-7-(2-prop-2-enoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-4-13-30-19-12-8-6-10-17(19)21-20(16(3)26-23-24-14-25-28(21)23)22(29)27-18-11-7-5-9-15(18)2/h4-12,14,21H,1,13H2,2-3H3,(H,27,29)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAKCCCIDBNIFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CC=C4OCC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B4216680.png)
![1-amino-8,8-dimethyl-5-(4-morpholinyl)-N-1-naphthyl-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4216682.png)

![6-methyl-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B4216694.png)
![N-(4-methylbenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4216697.png)


![6-bromo-N-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4216729.png)
![N-(2-chlorophenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B4216737.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4216747.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4216749.png)
![N-(4-chlorophenyl)-1-[(4-fluorophenyl)methylcarbamothioyl]pyrrolidine-2-carboxamide](/img/structure/B4216760.png)
![6-bromo-N-[2-(methylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4216762.png)
